3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile
CAS No.: 2549043-30-1
Cat. No.: VC11833247
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549043-30-1 |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C19H19N5O2/c20-12-14-3-1-4-15(11-14)18(25)24-6-2-5-16-13-21-19(22-17(16)24)23-7-9-26-10-8-23/h1,3-4,11,13H,2,5-10H2 |
| Standard InChI Key | OCZZAQWPPIFZRC-UHFFFAOYSA-N |
| SMILES | C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4 |
| Canonical SMILES | C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC(=C3)C#N)N4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-[2-(Morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile (CAS No.: 2549043-30-1) possesses the molecular formula C<sub>19</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub> and a molecular weight of 349.4 g/mol. The structure comprises a bicyclic pyrido[2,3-d]pyrimidine system, where position 2 is substituted with a morpholine group, and position 8 is functionalized with a benzoyl group bearing a nitrile substituent. This arrangement confers both hydrophilicity (via the morpholine ring) and aromatic stacking potential (via the benzonitrile moiety) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub> |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2549043-30-1 |
| Solubility | Likely polar aprotic solvents |
| Topological Polar SA | 103 Ų |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile involves multi-step heterocyclization and acylation reactions. A representative route begins with the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form an o-aminonicotinonitrile intermediate . Subsequent acylation with benzoyl chloride derivatives, followed by intramolecular cyclization, yields the pyrido[2,3-d]pyrimidine core . The morpholine substituent is introduced via nucleophilic substitution or Mitsunobu reactions, while the benzonitrile group is incorporated through Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Structural-Activity Relationships (SAR)
Critical SAR insights include:
-
Morpholine at C-2: Essential for kinase binding, as removal reduces PI3K inhibition by >80% .
-
Benzonitrile at C-8: Enhances cellular permeability and aromatic interactions with kinase hydrophobic pockets .
-
Carbonyl Group: Stabilizes the bioactive conformation through intramolecular hydrogen bonding .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
This compound exhibits dual inhibitory activity against PI3K and PIM-1 kinase, with IC<sub>50</sub> values of 11.4 nM and 17.2 nM, respectively . Comparative studies show 97.8% inhibition of PIM-1 at 10 µM, surpassing the reference inhibitor staurosporine (95.6% inhibition) . The morpholine oxygen forms a hydrogen bond with the kinase hinge region, while the benzonitrile engages in π-π stacking with Phe<sup>113</sup> in the ATP-binding pocket .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC<sub>50</sub> (µM) | Apoptosis Induction (Fold) |
|---|---|---|
| MCF-7 | 0.57 | 58.29 |
| HepG2 | 1.13 | 36.14 |
Apoptotic and Cell Cycle Effects
In MCF-7 breast cancer cells, treatment with 1 µM of the compound increases apoptosis by 58.29-fold (36.14% apoptotic cells vs. 0.62% in controls) . Cell cycle analysis reveals G<sub>1</sub> phase arrest, mediated by downregulation of cyclin D1 and CDK4/6 .
Preclinical Research Findings
In Vivo Efficacy
While in vivo data remain limited, analogous pyrido[2,3-d]pyrimidines show tumor growth inhibition rates of 62–78% in xenograft models at 50 mg/kg doses . Pharmacokinetic studies in rodents predict moderate oral bioavailability (~40%) due to first-pass metabolism .
Toxicity Profile
Preliminary toxicity assessments indicate a selective index (SI) of >15 for cancer vs. normal fibroblasts (IC<sub>50</sub> > 8.5 µM in MRC-5 cells) . Hepatotoxicity risks are mitigated by the absence of reactive metabolites in microsomal assays .
Challenges and Future Directions
Optimization Priorities
-
Solubility Enhancement: Prodrug strategies using phosphate esters are under investigation .
-
Blood-Brain Barrier Penetration: Fluorination of the benzonitrile group may improve CNS uptake for glioblastoma therapy .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume